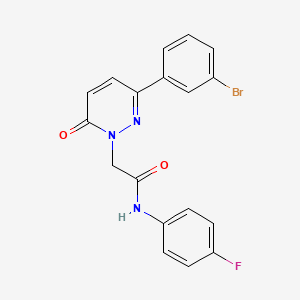
(2-sec-Butyloxy-4,5-difluorophenyl)magnesium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-sec-butyloxy-4,5-difluorophenyl)magnesium bromide, 0.50 M in tetrahydrofuran (THF), is a Grignard reagent. Grignard reagents are organomagnesium compounds typically used in organic synthesis to form carbon-carbon bonds. This particular compound is characterized by the presence of a sec-butyloxy group and two fluorine atoms on the phenyl ring, which can influence its reactivity and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-sec-butyloxy-4,5-difluorophenyl)magnesium bromide typically involves the reaction of (2-sec-butyloxy-4,5-difluorophenyl)bromide with magnesium metal in the presence of anhydrous THF. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but with enhanced safety and efficiency measures. Large-scale reactors equipped with inert gas systems and precise temperature control are used to ensure consistent quality and yield. The product is then typically stored in sealed containers to maintain its reactivity.
Analyse Des Réactions Chimiques
Types of Reactions
(2-sec-butyloxy-4,5-difluorophenyl)magnesium bromide undergoes several types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones) to form alcohols.
Substitution Reactions: Can replace halides in organic compounds.
Coupling Reactions: Participates in cross-coupling reactions like the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Nucleophilic Addition: Typically involves aldehydes or ketones in an anhydrous solvent like THF, often at low temperatures.
Substitution Reactions: Uses halogenated organic compounds under an inert atmosphere.
Coupling Reactions: Requires a palladium catalyst and a base, such as potassium carbonate, under mild conditions.
Major Products
Alcohols: From nucleophilic addition to carbonyl compounds.
Substituted Aromatics: From substitution reactions.
Biaryl Compounds: From Suzuki-Miyaura coupling reactions.
Applications De Recherche Scientifique
(2-sec-butyloxy-4,5-difluorophenyl)magnesium bromide is used in various scientific research fields:
Chemistry: As a reagent in organic synthesis for forming carbon-carbon bonds.
Biology: In the synthesis of biologically active molecules.
Medicine: For the development of pharmaceutical intermediates.
Industry: In the production of fine chemicals and advanced materials.
Mécanisme D'action
The compound acts as a nucleophile, attacking electrophilic centers in organic molecules. The magnesium atom coordinates with the oxygen in the sec-butyloxy group, stabilizing the negative charge on the carbon atom, which then attacks the electrophile. This mechanism is crucial in forming new carbon-carbon bonds in organic synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4-sec-butyloxy-3,5-dimethylphenyl)magnesium bromide
- 3,4-Difluorophenylmagnesium bromide
Uniqueness
The presence of the sec-butyloxy group and two fluorine atoms in (2-sec-butyloxy-4,5-difluorophenyl)magnesium bromide imparts unique reactivity and selectivity compared to other Grignard reagents. These substituents can influence the electronic properties of the phenyl ring, making it more reactive in certain types of reactions.
Propriétés
Formule moléculaire |
C10H11BrF2MgO |
|---|---|
Poids moléculaire |
289.40 g/mol |
Nom IUPAC |
magnesium;4-butan-2-yloxy-1,2-difluorobenzene-5-ide;bromide |
InChI |
InChI=1S/C10H11F2O.BrH.Mg/c1-3-7(2)13-8-4-5-9(11)10(12)6-8;;/h5-7H,3H2,1-2H3;1H;/q-1;;+2/p-1 |
Clé InChI |
OTVAPVUUIFKOEM-UHFFFAOYSA-M |
SMILES canonique |
CCC(C)OC1=CC(=C(C=[C-]1)F)F.[Mg+2].[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![9-(2,2,2-Trifluoroethyl)-6-oxa-2,9-diazaspiro[4.5]decan-10-one](/img/structure/B14878605.png)
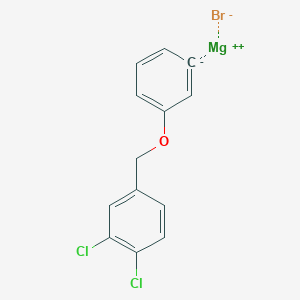
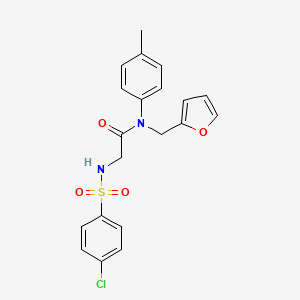
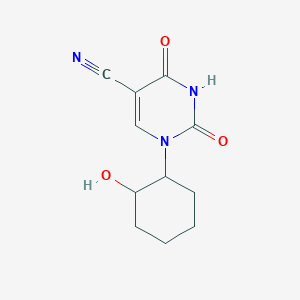

![3-(1H-benzotriazol-1-yl)-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}propanehydrazide](/img/structure/B14878640.png)
![(Z)-2-(benzo[d]thiazol-2-ylthio)-N'-(2,6-dichlorobenzylidene)propanehydrazide](/img/structure/B14878649.png)
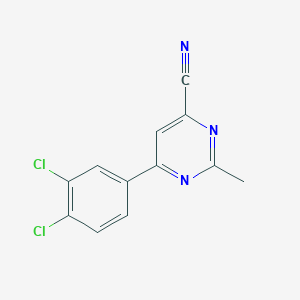
![3-benzyl-2-isopropyl-8-methoxy-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B14878665.png)
